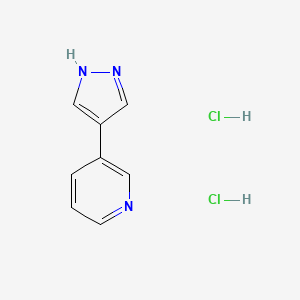
3-(1H-pyrazol-4-yl)pyridinedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Pyrazol-4-yl)pyridinedihydrochloride is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrazole ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrazol-4-yl)pyridinedihydrochloride typically involves the reaction of 3-(1H-pyrazol-4-yl)pyridine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1H-Pyrazol-4-yl)pyridinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of pyrazole-pyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of halogenated pyrazole-pyridine derivatives.
Applications De Recherche Scientifique
3-(1H-Pyrazol-4-yl)pyridinedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(1H-pyrazol-4-yl)pyridinedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
Comparaison Avec Des Composés Similaires
- 3-(1H-Pyrazol-5-yl)pyridine
- 4-(1H-Pyrazol-4-yl)pyridine
- 3-(1H-Pyrazol-3-yl)pyridine
Comparison: 3-(1H-Pyrazol-4-yl)pyridinedihydrochloride is unique due to its specific substitution pattern on the pyrazole and pyridine rings. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the pyrazole ring on the pyridine ring can influence the compound’s reactivity and binding affinity to biological targets.
Propriétés
Formule moléculaire |
C8H9Cl2N3 |
|---|---|
Poids moléculaire |
218.08 g/mol |
Nom IUPAC |
3-(1H-pyrazol-4-yl)pyridine;dihydrochloride |
InChI |
InChI=1S/C8H7N3.2ClH/c1-2-7(4-9-3-1)8-5-10-11-6-8;;/h1-6H,(H,10,11);2*1H |
Clé InChI |
PBKMSGCFQFQXOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CNN=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


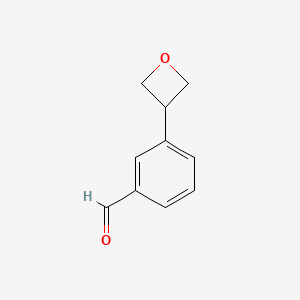

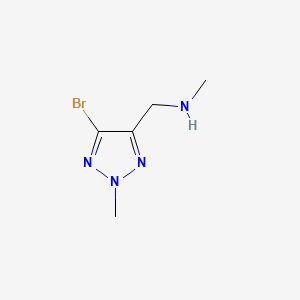
![2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic acid](/img/structure/B13607163.png)

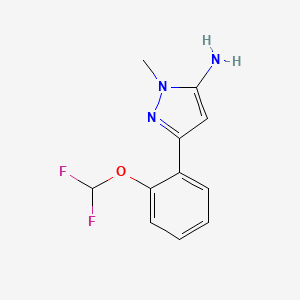
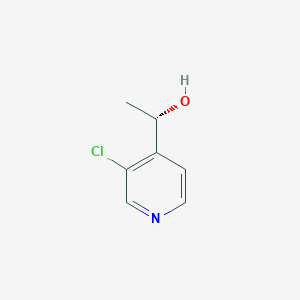
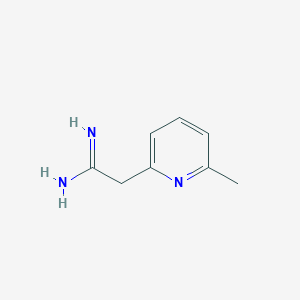
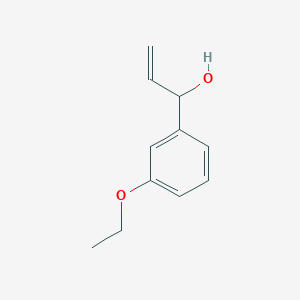
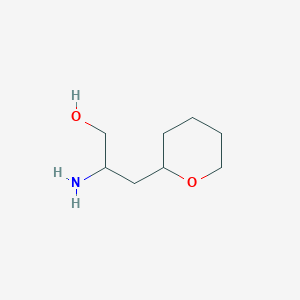
![2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13607233.png)

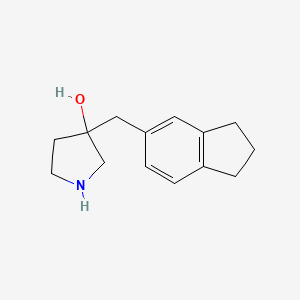
![3-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13607257.png)
